molecular formula C34H43NO12 B1207643 Cosmomycin B' CAS No. 103470-57-1

Cosmomycin B'

Cat. No.: B1207643
CAS No.: 103470-57-1
M. Wt: 657.7 g/mol
InChI Key: ISXXPKFTDQISCH-UHFFFAOYSA-N
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Description

Cosmomycin B is an anthracycline antibiotic known for its potent antitumor properties. It is a member of the cosmomycin family, which includes several related compounds such as cosmomycin A, C, and D. These compounds are produced by the bacterium Streptomyces cosmosus and are characterized by their complex glycosylation patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cosmomycin B is biosynthesized through a series of enzymatic reactions involving glycosyltransferases. The biosynthesis involves the attachment of trisaccharide chains at specific positions on the aglycone backbone. The process begins with the formation of a linear tetracyclic polyketide backbone, which is then glycosylated at the C-7 and C-10 positions .

Industrial Production Methods: Industrial production of cosmomycin B typically involves the fermentation of Streptomyces cosmosus in a controlled environment. The fermentation medium contains nutrients such as glucose, yeast extract, and mineral salts. The fermentation process is carried out in large bioreactors at a temperature of around 27°C for several days. After fermentation, the compound is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cosmomycin B undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation reactions are particularly important for its biological activity, as they involve the attachment of sugar moieties to the aglycone backbone .

Common Reagents and Conditions:

    Glycosylation: Enzymes such as glycosyltransferases are used to catalyze the attachment of sugar moieties.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to introduce hydroxyl groups.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce ketone groups to alcohols.

Major Products: The major products of these reactions include various glycosylated derivatives of cosmomycin B, each with distinct biological activities .

Scientific Research Applications

Cosmomycin B has a wide range of scientific research applications:

Mechanism of Action

Cosmomycin B is similar to other anthracyclines such as adriamycin and daunomycin. it is unique in its glycosylation pattern, which involves the attachment of specific sugar moieties at the C-7 and C-10 positions. This unique glycosylation pattern contributes to its distinct biological activities and makes it a valuable compound for research and therapeutic applications .

Comparison with Similar Compounds

  • Adriamycin
  • Daunomycin
  • Aclacinomycin A1
  • γ-Rhodomycin Y
  • β-Rhodomycin S-2

Cosmomycin B stands out due to its unique glycosylation and potent antitumor properties, making it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

10-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43NO12/c1-6-34(43)11-10-17-24(31(42)26-25(29(17)40)30(41)23-16(28(26)39)8-7-9-19(23)36)33(34)47-21-12-18(35(4)5)32(15(3)45-21)46-22-13-20(37)27(38)14(2)44-22/h7-9,14-15,18,20-22,27,32-33,36-38,40,42-43H,6,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXXPKFTDQISCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)O)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908436
Record name 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103470-57-1
Record name Cosmomycin B'
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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